ナギラクトンC

概要

説明

科学的研究の応用

Nagilactones have a wide range of scientific research applications. They are used in chemistry, biology, medicine, and industry due to their diverse biological activities . Some of the notable applications include:

Anticancer Activity: Nagilactones, particularly nagilactones C, E, and F, exhibit potent anticancer activities against various cancer cell lines and tumor models.

Antifungal Activity: These compounds display antifungal properties, making them useful in developing antifungal agents.

Anti-inflammatory Activity: Nagilactones have anti-inflammatory effects, which can be utilized in treating inflammatory diseases.

Anti-atherosclerosis Activity: These compounds also show potential in preventing or treating atherosclerosis.

作用機序

ナギラクトンの作用機序には、いくつかの相補的な作用が関与しています :

細胞増殖の阻害: ナギラクトンは、細胞周期の摂動とアポトーシスの誘導に伴う細胞増殖の阻害を誘導します.

上皮間葉転換の阻害: ナギラクトンは、上皮間葉転換を阻害し、癌細胞の遊走と浸潤の阻害に貢献します.

PD-L1免疫チェックポイントの調節: ナギラクトンは、PD-L1免疫チェックポイントを調節する能力を持っています.

ナギラクトンの抗腫瘍活性には、JNK/c-Jun軸の活性化によるAP-1経路の阻害が主に関与しています . ナギラクトンCは、真核生物のリボソームに結合する強力なタンパク質合成阻害剤であるのに対し、ナギラクトンEは、RIOK2やJAK2などのさまざまなタンパク質キナーゼを阻害します .

類似の化合物との比較

ナギラクトンは、ポドラクトン、オイディオラクトン、イヌマキラクトンなど、イヌマキ属の植物から単離された他の化合物と構造的に関連しています . これらの化合物は、同様の生物活性を共有していますが、特定の構造と作用機序が異なります . 例えば:

ポドラクトン: これらの化合物は、炭素6-19間にγ-ラクトン、炭素12-14間にδ-ラクトンを含む、ノルまたはジノルジテルペノイドです.

オイディオラクトン: これらの化合物は、カンジダ・アルビカンスなどの真菌に対して有望な阻害効果を示しています.

ナギラクトンは、その強力な抗癌活性と、他の類似の化合物では一般的に見られないPD-L1免疫チェックポイントを調節する能力が特筆すべきです .

生化学分析

Biochemical Properties

Nagilactone C interacts with several enzymes and proteins in biochemical reactions. It is a potent inhibitor of protein synthesis, binding to eukaryotic ribosomes . Additionally, it has been postulated that Nagilactone C inhibits different protein kinases, such as RIOK2 and JAK2 .

Cellular Effects

Nagilactone C has potent antiproliferative activity against human fibrosarcoma and murine colon carcinoma tumor cell lines . It exerts its effects by inhibiting cell proliferation, perturbing the cell cycle, and inducing apoptosis . Furthermore, Nagilactone C can block the epithelial to mesenchymal cell transition, contributing to an inhibition of cancer cell migration and invasion .

Molecular Mechanism

The anticancer activity of Nagilactone C mainly derives from three complementary actions: drug-induced inhibition of cell proliferation, blockade of the epithelial to mesenchymal cell transition, and modulation of the PD-L1 immune checkpoint . The AP-1 pathway, blocked upon activation of the JNK/c-Jun axis, has been implicated as a key molecular effector in the antitumor activity of Nagilactone C .

Dosage Effects in Animal Models

The initial report showed a dose-dependent activity of Nagilactone C against the P-388 leukemia in mice, with the drug injected daily at 10–20–40 mg/kg intraperitoneally .

Metabolic Pathways

Given its role as a potent inhibitor of protein synthesis and its interactions with various protein kinases, it is likely that Nagilactone C influences several metabolic pathways .

Subcellular Localization

Given its role as a potent inhibitor of protein synthesis, it is likely that Nagilactone C interacts with ribosomes, which are located in the cytoplasm of the cell .

準備方法

化学反応の分析

反応の種類

ナギラクトンは、酸化、還元、置換などのさまざまな化学反応を受けます . 例えば、ナギラクトンFは、テトラ酢酸鉛による酸化によって得られます .

一般的な試薬と条件

ナギラクトンの合成に使用される一般的な試薬には、酸化反応用のテトラ酢酸鉛があります . 反応条件は、UV照射とベンゼンなどの溶媒の使用を伴うことがよくあります .

生成される主要な生成物

これらの反応から生成される主要な生成物には、アリル酸化によって生成されるナギラクトンFなどの、ナギラクトンのさまざまな誘導体があります .

科学研究への応用

ナギラクトンは、幅広い科学研究への応用があります。 ナギラクトンは、その多様な生物活性により、化学、生物学、医学、産業で使用されています . 注目すべき用途には、以下のようなものがあります。

抗癌活性: ナギラクトン、特にナギラクトンC、E、Fは、さまざまな癌細胞株および腫瘍モデルに対して強力な抗癌活性を示します.

抗真菌活性: これらの化合物は抗真菌特性を示し、抗真菌剤の開発に役立ちます.

抗炎症活性: ナギラクトンは抗炎症効果を持ち、炎症性疾患の治療に利用できます.

抗アテローム性動脈硬化活性: これらの化合物は、アテローム性動脈硬化の予防または治療においても有望です.

類似化合物との比較

Nagilactones are structurally related to other compounds isolated from Podocarpus plants, such as podolactones, oidiolactones, and inumakilactones . These compounds share similar biological activities but differ in their specific structures and mechanisms of action . For example:

Podolactones: These are nor- or dinor-diterpenoids containing a γ-lactone between carbons 6–19 and a δ-lactone between carbons 12–14.

Oidiolactones: These compounds have shown promising inhibitory effects against Candida albicans and other fungi.

Inumakilactones: These are another group of terpenoids with unique structures and biological activities.

Nagilactones are unique due to their potent anticancer activities and their ability to modulate the PD-L1 immune checkpoint, which is not commonly observed in other similar compounds .

特性

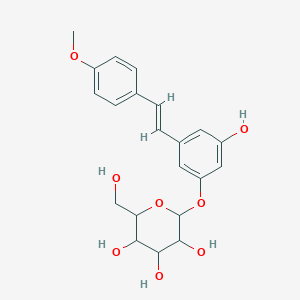

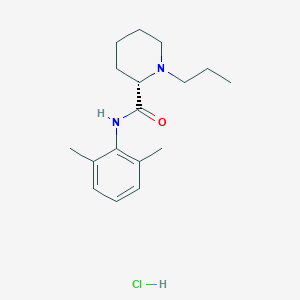

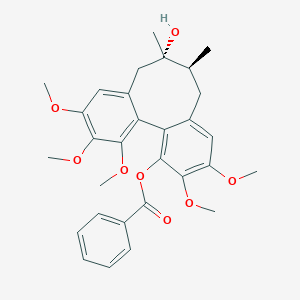

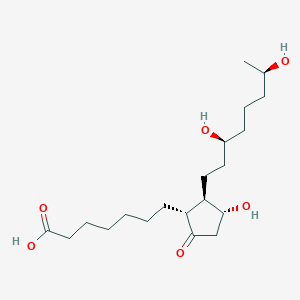

IUPAC Name |

5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNOPGIIPQKNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(C3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24338-53-2 | |

| Record name | Nagilactone C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Nagilactone C and where is it found?

A1: Nagilactone C is a norditerpene dilactone primarily isolated from various species of Podocarpus, a type of coniferous tree. [, , ]

Q2: What are the known biological activities of Nagilactone C?

A2: Research indicates that Nagilactone C exhibits insecticidal activity against various insects like housefly larvae, light-brown apple moth, and codling moth. [, ] It also demonstrates antiproliferative activity against human and murine tumor cell lines, suggesting potential anticancer properties. [, ] Furthermore, studies have identified Nagilactone C as a potent inhibitor of Dengue virus infection. []

Q3: How does Nagilactone C exert its insecticidal effect?

A3: While the exact mechanism is not fully elucidated in the provided research, studies show that Nagilactone C is toxic to housefly larvae when ingested, affecting larval growth, pupation, and adult emergence. [] It also shows insecticidal activity against other insect species, suggesting a broader mechanism of action. [, ]

Q4: How potent is Nagilactone C as an antiproliferative agent?

A4: Nagilactone C exhibits potent antiproliferative activity against human fibrosarcoma (HT-1080) and murine colon carcinoma (Colon 26-L5) cell lines with ED50 values of 2.3 and 1.2 μg/mL, respectively. []

Q5: How does the structure of Nagilactone C contribute to its biological activities?

A6: While detailed structure-activity relationship (SAR) studies are not described within the provided research, the presence of the lactone groups and the overall norditerpene skeleton are likely crucial for its biological activities. [] Further research exploring modifications to its structure would provide valuable insights into SAR.

Q6: Has Nagilactone C's interaction with specific biological targets been studied?

A7: Yes, research indicates that Nagilactone C targets the eukaryotic translation apparatus, specifically affecting translation elongation. [] Additionally, a study elucidated the crystal structure of Nagilactone C bound to the yeast 80S ribosome. [] This binding interaction provides insights into its mechanism as a protein synthesis inhibitor.

Q7: What are the implications of Nagilactone C's interaction with the ribosome?

A8: The binding of Nagilactone C to the ribosome and subsequent inhibition of eukaryotic protein synthesis likely contributes to its various biological activities, including its anticancer, antiviral, and insecticidal effects. [, ] Disrupting protein synthesis can have significant downstream effects on cellular processes and viral replication.

Q8: Are there any known instances of resistance to Nagilactone C?

A8: While the provided research does not explicitly mention resistance mechanisms, it is plausible that prolonged exposure to Nagilactone C could lead to the development of resistance in target organisms, as seen with other bioactive compounds.

Q9: What is the current state of research on Nagilactone C?

A9: Current research primarily focuses on understanding Nagilactone C's mechanism of action against various targets, exploring its potential therapeutic applications (anticancer, antiviral, insecticidal), and investigating its biosynthesis in Podocarpus species.

Q10: Are there any analytical techniques used to identify and quantify Nagilactone C?

A11: Researchers commonly employ spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and high-resolution mass spectrometry (HR-ESI-MS) to identify and characterize Nagilactone C. [, ] These techniques provide detailed structural information and can confirm the compound's identity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)